molecular formula C9H15N3O2 B6362070 1-Hexyl-3-nitro-1H-pyrazole CAS No. 1003011-93-5

1-Hexyl-3-nitro-1H-pyrazole

Cat. No. B6362070
CAS RN: 1003011-93-5
M. Wt: 197.23 g/mol
InChI Key: VPXHAPJCHMANCA-UHFFFAOYSA-N
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Description

1-Hexyl-3-nitro-1H-pyrazole is an organic compound that has gained significant attention from scientists and researchers due to its unique properties. It is used in various fields of scientific research and industry. The compound has a molecular formula of C9H15N3O2 and a molecular weight of 197.23 .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H15N3O2 and a molecular weight of 197.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1-Hexyl-3-nitro-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines and pyrazoles. Additionally, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The main advantage of 1-Hexyl-3-nitro-1H-pyrazole is its mild oxidizing properties, which make it an attractive choice for use in laboratory experiments. Additionally, this compound is relatively stable in aqueous solutions, and is not easily degraded. However, this compound is not soluble in organic solvents, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 1-Hexyl-3-nitro-1H-pyrazole. One potential direction is to explore its potential as a catalyst for the synthesis of other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects. Additionally, research could be conducted to explore its potential as an antifungal and antibacterial agent. Finally, research could be conducted to explore its potential as a solvent for organic compounds.

Safety and Hazards

While specific safety and hazard information for 1-Hexyl-3-nitro-1H-pyrazole was not found, it’s important to handle all chemicals with care. For similar compounds like 3-Nitro-1H-pyrazole, it’s advised to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-hexyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXHAPJCHMANCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 100 mg, 0.89 mmol) was dissolved in anhydrous N,N-dimethylformamide (4 mL) and a 60% dispersion of sodium hydride in mineral oil (42 mg, 1.06 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 10 min before 1-bromo-hexane (150 μL, 1.06 mmol) was added. The reaction continued to stir under nitrogen for 4 h. The reaction was stored at −25° C. for 16 h. The solution was diluted with ethyl acetate (30 mL), washed with water (2×10 mL), saturated aqueous brine solution (10 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 10 g; 25% ethyl acetate/hexanes to 75% ethyl acetate/hexanes) afforded 3-nitro-1-hexyl-1H-pyrazole (118 mg, 56%) as a clear oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
42 mg
Type
reactant
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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